molecular formula C7H4ClF3O B1339723 2-Chloro-1-(difluoromethoxy)-4-fluorobenzene CAS No. 106969-09-9

2-Chloro-1-(difluoromethoxy)-4-fluorobenzene

Cat. No. B1339723
M. Wt: 196.55 g/mol
InChI Key: URIVXCYTLSMYHR-UHFFFAOYSA-N
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Description

The compound “2-Chloro-1-(difluoromethoxy)-4-fluorobenzene” belongs to the class of organic compounds known as halobenzenes . Halobenzenes are aromatic compounds containing a benzene substituted with one or more halogen atoms .


Molecular Structure Analysis

The molecular structure of a similar compound, “2-Chloro-1-(difluoromethoxy)-3-methoxybenzene”, has been reported . It’s likely that “2-Chloro-1-(difluoromethoxy)-4-fluorobenzene” would have a similar structure, with a fluorine atom replacing the methoxy group.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For a similar compound, “2-Chloro-1-(difluoromethoxy)-1,1,2-trifluoroethane”, it’s reported to be a clear, colorless liquid with a mild, sweet odor . It has a boiling point of 134°F and a specific gravity of 1.52 .

Scientific Research Applications

Organometallic Chemistry

Fluorinated benzenes, such as 2-Chloro-1-(difluoromethoxy)-4-fluorobenzene, are recognized for their utility in organometallic chemistry and transition-metal-based catalysis. The fluorine atoms' presence alters the π-electron density donation from the arene, leading to weak metal centre binding. This characteristic enables their use as non-coordinating solvents or readily displaced ligands in creating well-defined complexes. Furthermore, these compounds are involved in C-H and C-F bond activation reactions, catalytic processes, and as media in organic synthesis, highlighting their versatility in contemporary chemical research (Pike, Crimmin, & Chaplin, 2017).

Synthesis of Fluorinated Compounds

The synthesis of difluoromethoxy- and difluorothiomethoxyarenes demonstrates the reactivity and application of fluorinated compounds in creating fluorinated derivatives. Using fluoroform as a difluorocarbene source, researchers have developed methods to convert phenols and thiophenols into their difluoromethoxy and difluorothiomethoxy derivatives under moderate conditions. This process underscores the compound's role in the synthesis of fluorinated organic molecules, offering a pathway to moderate to good yields of these derivatives (Thomoson & Dolbier, 2013).

Material Sciences

In material sciences, fluorinated benzene derivatives are pivotal in the development of liquid crystal compounds. The synthesis process involves multiple reactions, including Grignard and Suzuki reactions, leading to compounds that enhance liquid crystal formulations by improving birefringence (Δn) and reducing threshold voltage (Vth). This application demonstrates the compound's impact on advancing materials with specific electronic and optical properties, contributing significantly to the liquid crystal displays technology (De-y, 2013).

Safety And Hazards

Safety and hazards would depend on the specific compound and its use. For example, Enflurane, a similar compound, can cause irritation to the eyes and central nervous system depression if improperly handled .

properties

IUPAC Name

2-chloro-1-(difluoromethoxy)-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF3O/c8-5-3-4(9)1-2-6(5)12-7(10)11/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URIVXCYTLSMYHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70553356
Record name 2-Chloro-1-(difluoromethoxy)-4-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70553356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-(difluoromethoxy)-4-fluorobenzene

CAS RN

106969-09-9
Record name 2-Chloro-1-(difluoromethoxy)-4-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70553356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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